molecular formula C17H15N3O3 B1668748 CCT129957

CCT129957

Cat. No.: B1668748
M. Wt: 309.32 g/mol
InChI Key: VXDJRTJBOJFUOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CCT129957 is a potent inhibitor of phospholipase C-γ (PLC-γ), an enzyme involved in various cellular processes, including cell motility, invasion, and tumorigenesis. This compound is an indole derivative and has shown significant potential in cancer research due to its ability to inhibit PLC-γ activity .

Scientific Research Applications

CCT129957 has a wide range of scientific research applications, including:

Future Directions

The future directions for the study of 7-nitro-N-phenethyl-1H-indole-2-carboxamide and other indole derivatives include further investigation of their synthetic strategies, mechanisms of action, and potential applications in pharmacological compounds . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CCT129957 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the indole core, followed by functionalization to introduce the necessary substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

CCT129957 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups on the indole ring .

Mechanism of Action

CCT129957 exerts its effects by inhibiting the activity of phospholipase C-γ. This enzyme is involved in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) to produce diacylglycerol (DAG) and inositol trisphosphate (IP3). By inhibiting this pathway, this compound reduces the release of calcium ions from intracellular stores, thereby affecting various cellular processes such as cell motility and invasion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CCT129957 is unique due to its high potency and specificity for phospholipase C-γ. Its indole-based structure allows for effective inhibition of the enzyme, making it a valuable tool in cancer research and other scientific studies .

Properties

IUPAC Name

7-nitro-N-(2-phenylethyl)-1H-indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c21-17(18-10-9-12-5-2-1-3-6-12)14-11-13-7-4-8-15(20(22)23)16(13)19-14/h1-8,11,19H,9-10H2,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXDJRTJBOJFUOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC3=C(N2)C(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.